molecular formula C12H10N4O2S B12217339 Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B12217339
M. Wt: 274.30 g/mol
InChI Key: MNDQTZIIBSQCMA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroformate under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring system .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes. Additionally, it can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different pharmacological properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar heterocyclic system with distinct biological activities

Uniqueness

Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

ethyl 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

InChI

InChI=1S/C12H10N4O2S/c1-2-18-11(17)10-15-16-9(13-14-12(16)19-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

MNDQTZIIBSQCMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=CC=C3

Origin of Product

United States

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